molecular formula C18H20N4O2 B5537700 4-[(MORPHOLIN-4-YL)METHYL]-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE

4-[(MORPHOLIN-4-YL)METHYL]-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B5537700
M. Wt: 324.4 g/mol
InChI Key: PTWLTMDQIAUCPD-DEDYPNTBSA-N
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Description

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a pyridine ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:

    Formation of the Benzohydrazide Moiety: This can be achieved by reacting benzoyl chloride with hydrazine hydrate under reflux conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced by reacting the benzohydrazide intermediate with morpholine in the presence of a suitable catalyst.

    Formation of the Pyridine Ring: The final step involves the condensation of the morpholine-substituted benzohydrazide with pyridine-4-carboxaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes or receptors. The morpholine and pyridine rings allow the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE: Lacks the pyridine ring, making it less versatile in binding interactions.

    N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE: Lacks the morpholine ring, reducing its potential for specific receptor interactions.

    4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE: Similar structure but with a pyridine ring at a different position, which can affect its binding properties.

Uniqueness

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both morpholine and pyridine rings, which provide a versatile framework for interaction with various biological targets. This dual functionality enhances its potential in medicinal chemistry and pharmaceutical applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(21-20-13-15-5-7-19-8-6-15)17-3-1-16(2-4-17)14-22-9-11-24-12-10-22/h1-8,13H,9-12,14H2,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWLTMDQIAUCPD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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